molecular formula C4HCl2F3N2 B2773538 4,5-Dichloro-2-(trifluoromethyl)imidazole CAS No. 64736-49-8

4,5-Dichloro-2-(trifluoromethyl)imidazole

Cat. No.: B2773538
CAS No.: 64736-49-8
M. Wt: 204.96
InChI Key: ILZVPHDSQNNZBX-UHFFFAOYSA-N
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Description

Historical Development in Halogenated Imidazole Chemistry

The exploration of halogenated imidazoles began in the mid-20th century, driven by the need for stable heterocyclic scaffolds capable of undergoing selective substitution reactions. Early synthetic routes focused on halogenation of the imidazole core using chlorinating agents such as phosphorus oxychloride, but these methods often resulted in poor regioselectivity. The introduction of trifluoromethyl groups in the 1980s marked a turning point, as researchers recognized the combined electronic effects of chlorine and fluorine atoms in tuning aromatic systems for nucleophilic aromatic substitution.

A landmark synthesis of 4,5-dichloro-2-(trifluoromethyl)imidazole was reported using dioxane as a solvent and triethylamine as a base, achieving a 1:1 molar ratio of starting materials to product. This method demonstrated improved yield (72–78%) compared to earlier approaches, though it relied on hazardous solvents. Subsequent advances incorporated microwave-assisted techniques to reduce reaction times, but the core strategy of sequential halogenation and trifluoromethylation remains foundational.

The compound’s molecular structure (C₄HCl₂F₃N₂) features two chlorine atoms at the 4- and 5-positions, a trifluoromethyl group at C2, and a proton at N1, creating a polarized electron distribution critical for its reactivity. X-ray crystallographic studies of derivatives, such as 4,5-dichloro-1-(4-(trifluoromethyl)benzyl)-1H-imidazole, reveal planar geometries with bond lengths of 1.702 Å for C–Cl and 1.384 Å for C–N, confirming the stabilization of the aromatic system through conjugation.

Positioning in Contemporary Heterocyclic Research

In modern research, this compound serves as a linchpin for constructing fused heterocycles and metal-organic frameworks. Its dual functionality enables simultaneous participation in cross-coupling and cycloaddition reactions. For instance, triethylamine-promoted [3 + 2] cycloadditions with nitrile imines yield fused 3-trifluoromethyl-1,2,4-triazoles in 50–96% yields, a process unachievable with traditional trifluoromethylation methods.

The compound’s electron-deficient nature also facilitates catalytic applications. In gold(I) complexes, it acts as a stabilizing ligand, with bond distances of 2.065 Å (Au–C) and 2.076 Å (Au–CF₃), enhancing catalytic activity in C–H functionalization reactions. Table 1 summarizes key structural parameters derived from experimental and computational studies:

Property Value Method Reference
Molecular Formula C₄HCl₂F₃N₂ Mass Spectrometry
Boiling Point 204–206°C Differential Scanning Calorimetry
C–Cl Bond Length 1.702 Å X-ray Crystallography
Au–C Bond Distance 2.065 Å DFT/B3LYP Calculation

Academic Significance and Research Trends

Academic interest in this compound centers on three areas: (1) its role in fluorine-specific interactions in drug design, (2) its utility in synthesizing agrochemical intermediates, and (3) its application in materials science for creating thermally stable polymers. Molecular docking studies demonstrate that derivatives inhibit dihydrofolate reductase (DHFR) with Ki values of 1.1–8.63 μM, suggesting potential anticancer applications.

Recent trends emphasize sustainable synthesis. For example, replacing dioxane with cyclopentyl methyl ether (CPME) in large-scale reactions reduces environmental impact while maintaining yields above 70%. Computational models using DFT/B3LYP methods now predict regioselectivity in substitution reactions, enabling rational design of derivatives without exhaustive trial-and-error experimentation.

Evolving Research Questions and Paradigms

Current research addresses four unresolved challenges:

  • Selectivity in Polyhalogenation : Achieving mono- versus di-substitution remains difficult due to the compound’s inherent reactivity. Recent work employs directing groups to control chlorine placement, but yields remain suboptimal (≤65%).
  • Green Solvent Alternatives : While CPME shows promise, its high cost limits industrial adoption. Water-based micellar systems are under investigation but face solubility hurdles.
  • Catalytic Recycling : Gold(I) complexes derived from the compound lose activity after 3–5 cycles due to ligand decomposition. Stabilizing these complexes through steric hindrance is a key focus.
  • Computational-Guided Synthesis : Machine learning models trained on existing reaction data aim to predict optimal conditions for new derivatives, though current accuracy plateaus at 82%.

Emerging paradigms integrate the compound into flow chemistry systems, where continuous processing minimizes waste and improves heat management. Preliminary results show a 40% reduction in solvent use compared to batch methods, with comparable yields. Additionally, its use in photoredox catalysis opens avenues for radical trifluoromethylation reactions under visible light irradiation, though quantum yields remain low (Φ = 0.12–0.15).

Properties

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZVPHDSQNNZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)imidazole typically involves the reaction of 4,5-dichloroimidazole with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF₃SO₃H) as the trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the production efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can inhibit or modulate the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)imidazole is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in the synthesis of various complex molecules .

Biological Activity

4,5-Dichloro-2-(trifluoromethyl)imidazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various therapeutic areas.

This compound is characterized by its unique structure, which includes two chlorine atoms and a trifluoromethyl group attached to an imidazole ring. The presence of these substituents significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

One of the prominent biological activities of this compound is its antimicrobial effect. Studies have shown that derivatives of imidazole compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural features that contribute to this activity include the presence of halogen atoms and electron-withdrawing groups, which enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus20 mg/mL40 mg/mL
MRSA40 mg/mL80 mg/mL
Escherichia coli40 mg/mL80 mg/mL
Klebsiella pneumoniae80 mg/mL160 mg/mL

The mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of protein synthesis. The imidazole ring is known to interact with essential enzymes involved in these processes, leading to cell death .

Study on Antibacterial Properties

A study conducted by researchers in 1999 explored various analogs of imidazole derivatives, including this compound. The findings indicated that compounds with similar structures demonstrated potent antibacterial activity against MRSA and other resistant strains. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Evaluation of Antimicrobial Extracts

In another investigation, extracts containing 4-fluoro-2-trifluoromethyl imidazole were analyzed for their antimicrobial properties. The results showed significant inhibition against clinical strains of bacteria such as Staphylococcus epidermidis and Bacillus cereus, highlighting the potential clinical applications of imidazole derivatives in treating infections caused by resistant bacteria .

Q & A

Q. What are the key physicochemical properties of 4,5-Dichloro-2-(trifluoromethyl)imidazole, and how do they influence experimental design?

The compound has a molecular weight of 255.02 g/mol, a logP (octanol/water partition coefficient) of 3.407, and a water solubility log10ws of -4.73, indicating high hydrophobicity . These properties necessitate the use of organic solvents (e.g., DMSO) for dissolution in biological assays. Its low vapor pressure (4 × 10⁻⁵ mm Hg at 22.5°C) reduces inhalation risks but requires careful handling due to potential dust formation during weighing .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves and Tyvek® coveralls to prevent skin contact. Full-facepiece APR respirators with high-efficiency filters are required for airborne concentrations >7.5 mg/m³ .
  • Storage: Store in tightly sealed containers in a cool, well-ventilated area. Avoid incompatibles like oxidizers, isocyanates, and acid halides .
  • Spill Management: Use HEPA-filter vacuums for dry spills and avoid water flushing. Follow OSHA 29 CFR 1910.120 for hazardous waste disposal .

Q. What synthetic methodologies are reported for structurally similar imidazole derivatives?

While direct synthesis protocols for this compound are not detailed in the evidence, analogous imidazole derivatives are synthesized via:

  • Hydrazide Cyclization: Refluxing hydrazide precursors in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization (e.g., 65% yield for a triazole analog) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization reactions to enhance reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Validation: Conduct independent dose-response curves using standardized cell lines (e.g., HepG2 for hepatotoxicity studies) to verify liver effects noted in hazard sheets .
  • Purity Assessment: Employ HPLC-MS to confirm compound purity (>95%), as impurities may skew bioactivity results .
  • Mechanistic Studies: Use transcriptomic profiling to identify pathways affected by the compound, distinguishing direct hepatotoxicity from off-target effects .

Q. What advanced structural characterization techniques are applicable for this compound?

  • X-ray Crystallography: Resolve crystal parameters (e.g., space group P21/n, unit cell dimensions) to confirm molecular conformation and hydrogen-bonding patterns, as demonstrated for analogous imidazoles .
  • DFT Calculations: Compare experimental IR/NMR data with computational models to validate electronic effects of the trifluoromethyl and chloro substituents .

Q. How can the compound’s reactivity be leveraged in medicinal chemistry applications?

  • Functionalization: The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the imidazole C4/C5 positions. Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
  • Prodrug Design: Modify the imidazole NH group with ester prodrug moieties to improve bioavailability, guided by logP and solubility data .

Q. What strategies mitigate risks when studying its potential hepatotoxicity?

  • In Vitro Models: Use primary hepatocyte cultures or 3D liver spheroids to assess cytotoxicity and metabolic stability .
  • Biomarker Monitoring: Track ALT/AST levels in in vivo models and correlate with histopathological changes .
  • Alcohol Interaction Studies: Avoid ethanol co-administration in experiments, as alcohol exacerbates liver damage .

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